3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the cinnamyl and methoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be based on the purine core, with the cinnamyl and methoxyphenyl groups attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the purine core and the attached groups. The cinnamyl group could potentially undergo reactions typical of alkenes, while the methoxyphenyl group could participate in reactions typical of aromatic ethers .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of the purine core could influence the compound’s solubility in water, while the cinnamyl and methoxyphenyl groups could influence its lipophilicity .Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
A study by Szymańska et al. (2016) explored the affinity and binding modes of a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones at human and rat adenosine receptors (ARs). These compounds, including derivatives similar to the query compound, showed selectivity and potency at A1 AR antagonists, suggesting their potential use in targeting adenosine receptors for therapeutic applications. Docking experiments helped in understanding the structural variations influencing binding affinities at AR subtypes across species (Szymańska et al., 2016).
Serotonin Receptor Ligands
Jurczyk et al. (2004) synthesized new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine and evaluated them in vitro for their affinity towards 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds displayed high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential as mixed ligands for the treatment of psychiatric disorders (Jurczyk et al., 2004).
Analgesic Activity of Purinyl Derivatives
A study by Zygmunt et al. (2015) on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties revealed significant analgesic activity in in vivo models. This suggests the potential of these derivatives, including those structurally related to the query compound, as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Transition Metal Complexes for DNA Binding and Antimicrobial Activity
Pandiyan and Raman (2016) synthesized a novel tetradentate Schiff base from a precursor similar to the query compound and analyzed its complexes with transition metals for DNA binding and antimicrobial activities. These complexes showed high conductance values and significant antimicrobial activities against various pathogens, highlighting their potential in therapeutic applications (Pandiyan & Raman, 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . For instance, it displays inhibitory activity against HL-60 and HeLa cells . The compound’s interaction with these targets leads to changes in cell proliferation, with HL-60 cells treated with the compound displaying S-phase arrest and induction of apoptosis .
Biochemical Pathways
The compound affects the folate pathway , which plays a crucial role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds without an l-glutamic acid moiety are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in the accumulation of S-phase cells and the induction of apoptosis in HL-60 cells . The effect of the compound on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .
Action Environment
The stability and oxidation pathways of similar compounds deserve attention
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-16-30(20-12-7-13-21(15-20)34-3)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)14-8-11-19-9-5-4-6-10-19/h4-13,15,18H,14,16-17H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRNGLIWSBGQAF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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